Isoquinoline
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a pyridine ring. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the ring structure. This compound is a colorless, hygroscopic liquid at room temperature with a penetrating, unpleasant odor. It is a weak base and is soluble in organic solvents such as ethanol, acetone, and diethyl ether .
Mechanism of Action
Target of Action
Isoquinoline is a heterocyclic aromatic organic compound . It’s a structural isomer of quinoline and is a core template in drug design due to its broad spectrum of bioactivity . .
Mode of Action
It’s known that this compound and its related alkaloids can interfere with multiple pathways, including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These interactions play a crucial role in various biological processes.
Biochemical Pathways
This compound alkaloids can exert neuroprotective effects by inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction . They also interfere with multiple pathways including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase .
Pharmacokinetics
It’s known that this compound is a small molecule , which suggests that it may have good bioavailability due to its potential to cross biological membranes.
Result of Action
This compound alkaloids have been shown to have neuroprotective effects. They can reduce intracellular Ca 2+ overload, reduce cell oxidative damage, activate autophagy, and inhibit intracellular toxic protein production to promote neuronal regeneration and differentiation . They also exhibit potent broad-spectrum anticancer activity through various mechanisms, inclusive of arrest cell cycle and induce apoptosis .
Action Environment
Environmental factors can influence the action of this compound. For instance, in a common garden experiment, nutrient and shade regimes were found to influence the production of alkaloids in Sanguinaria canadensis, a plant that produces this compound alkaloids . Furthermore, the antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids .
Biochemical Analysis
Biochemical Properties
Isoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The biosynthesis of this compound systems proceeds from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. The substitution pattern of benzyltetrahydrothis compound precursors provides the corresponding aporphine alkaloids .
Dosage Effects in Animal Models
Given its diverse biological activities, it’s likely that the effects of this compound may vary with dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. The biosynthesis of this compound systems proceeds from the cyclization of the Schiff base formed between dopamine and an aliphatic aldehyde .
Transport and Distribution
Given its biochemical properties, it’s likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it’s likely that this compound may be directed to specific compartments or organelles .
Preparation Methods
Isoquinoline can be synthesized through several methods, with the most common being the Pomeranz-Fritsch reaction. This reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to form this compound. Other methods include the Bischler-Napieralski reaction, which cyclizes beta-phenylethylamine under acid catalysis, and the Pictet-Spengler reaction, which involves the condensation of beta-phenylethylamine with an aldehyde or ketone .
Industrial production of this compound typically involves the extraction from coal tar, where it is isolated by fractional crystallization of the acid sulfate. This method exploits the fact that this compound is more basic than quinoline, allowing for selective extraction .
Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield tetrahydrothis compound, which is achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the benzene ring. .
Scientific Research Applications
Isoquinoline and its derivatives have significant applications in various fields:
Chemistry: this compound is used as a building block in organic synthesis, particularly in the synthesis of alkaloids and other complex molecules.
Biology: this compound derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is a core structure in several pharmaceutical drugs, such as papaverine, an antispasmodic drug, and noscapine, an antitussive agent.
Industry: this compound is used in the manufacture of dyes, paints, and antifungal agents. .
Comparison with Similar Compounds
Isoquinoline is structurally similar to quinoline, with the primary difference being the position of the nitrogen atom in the ring structure. In quinoline, the nitrogen atom is at the first position, whereas in this compound, it is at the second position. This difference in structure leads to variations in their chemical reactivity and applications. For example, quinoline is commonly used as a solvent and in the synthesis of antimalarial drugs like chloroquine, while this compound is more frequently used in the synthesis of alkaloids and other complex organic molecules .
Similar compounds to this compound include:
Quinoline: A structural isomer with the nitrogen atom at the first position.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Naphthalene: A polycyclic aromatic hydrocarbon with a structure similar to this compound but without the nitrogen atom
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21364-46-5 (hydrochloride) | |
Record name | Isoquinoline | |
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DSSTOX Substance ID |
DTXSID2047644 | |
Record name | Isoquinoline | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Isoquinoline | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Solubility |
4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
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Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.097-1.103 | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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CAS No. |
119-65-3 | |
Record name | Isoquinoline | |
Source | CAS Common Chemistry | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Melting Point |
25.5 - 26 °C | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
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Record name | Isoquinoline | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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